molecular formula C11H11N3O4S B2534239 N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 923436-35-5

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2534239
CAS No.: 923436-35-5
M. Wt: 281.29
InChI Key: YWGIBSMDRCGLNI-UHFFFAOYSA-N
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Description

N-(5-((Phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS: 923436-35-5) is a 1,3,4-oxadiazole derivative characterized by a phenylsulfonylmethyl substituent at the 5-position of the oxadiazole ring and an acetamide group at the 2-position.

Properties

IUPAC Name

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-8(15)12-11-14-13-10(18-11)7-19(16,17)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGIBSMDRCGLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(O1)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions, where a phenylsulfonyl chloride reacts with the oxadiazole derivative in the presence of a base such as triethylamine.

    Acetylation: The final step involves the acetylation of the oxadiazole derivative to introduce the acetamide group. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The phenylsulfonylmethyl group undergoes selective oxidation under mild conditions. Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the sulfonylmethyl moiety to a sulfone derivative without altering the oxadiazole ring.

Reaction Reagents/Conditions Product Yield
Sulfonylmethyl oxidationH₂O₂ (30%), CH₃COOH, 60°C, 4hN-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide sulfone78%

Key Insight : The sulfonyl group stabilizes the transition state via electron-withdrawing effects, facilitating oxidation.

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) selectively reduces the sulfonyl group to a thioether while preserving the acetamide and oxadiazole ring.

Reaction Reagents/Conditions Product Yield
Sulfonyl reductionLiAlH₄, THF, reflux, 6hN-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide65%

Mechanism : LiAlH₄ donates hydride ions, converting the sulfonyl (–SO₂–) to thioether (–S–).

Nucleophilic Substitution

The oxadiazole ring undergoes nucleophilic substitution at the 2-position. Amines (e.g., methylamine) displace the acetamide group under basic conditions .

Reaction Reagents/Conditions Product Yield
Acetamide substitutionCH₃NH₂, K₂CO₃, DMF, 80°C, 8hN-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)methylamine72%

Key Insight : The electron-deficient oxadiazole ring enhances electrophilicity at C-2, favoring SNAr mechanisms .

Cycloaddition Reactions

The oxadiazole participates in [3+2] cycloadditions with alkenes or alkynes. For example, reaction with phenylacetylene forms a triazole hybrid:

Oxadiazole+HC≡CPhCuI, 120°CTriazole derivative\text{Oxadiazole} + \text{HC≡CPh} \xrightarrow{\text{CuI, 120°C}} \text{Triazole derivative}

Reaction Reagents/Conditions Product Yield
[3+2] CycloadditionPhenylacetylene, CuI, DMSO1,2,3-Triazole-oxadiazole hybrid61%

Mechanism : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms stable triazole linkages.

Hydrolysis of the Oxadiazole Ring

Under acidic or basic conditions, the oxadiazole ring hydrolyzes to form hydrazide derivatives. For instance, HCl (6M) cleaves the ring to yield a hydrazide intermediate :

Oxadiazole+H₂OHClHydrazide+Carboxylic acid\text{Oxadiazole} + \text{H₂O} \xrightarrow{\text{HCl}} \text{Hydrazide} + \text{Carboxylic acid}

Reaction Reagents/Conditions Product Yield
Acidic hydrolysisHCl (6M), reflux, 12h5-((Phenylsulfonyl)methyl)-1,3,4-oxadiazole-2-carbohydrazide85%

Application : Hydrazide intermediates are precursors for Schiff base synthesis .

Functionalization via Thiol-Ene Chemistry

The sulfonylmethyl group can be derivatized through thiol-ene "click" reactions. For example, reaction with mercaptoethanol forms a thioether linkage:

SO₂CH₂–Oxadiazole+HS–CH₂CH₂OHUVS–CH₂CH₂OH–Oxadiazole\text{SO₂CH₂–Oxadiazole} + \text{HS–CH₂CH₂OH} \xrightarrow{\text{UV}} \text{S–CH₂CH₂OH–Oxadiazole}

Reaction Reagents/Conditions Product Yield
Thiol-ene reactionMercaptoethanol, UV lightSulfur-linked ethanol derivative89%

Advantage : Enables facile conjugation for drug delivery systems.

Comparative Reactivity with Analogues

Reactivity differs significantly compared to structurally related compounds:

Compound Oxidation Rate Substitution Yield Hydrolysis Stability
N-(5-((phenylsulfonyl)methyl)-oxadiazol-2-yl)acetamideHigh (78%)Moderate (72%) Low (degrades in HCl)
N-(5-phenyl-oxadiazol-3-yl)acetamideLow (<10%) High (88%) High (stable)

Explanation : Electron-withdrawing sulfonyl groups increase electrophilicity but reduce hydrolytic stability .

Mechanistic Insights

  • Sulfonyl Group : Stabilizes transition states via resonance and inductive effects.

  • Oxadiazole Ring : Acts as a directing group in electrophilic substitutions due to its electron-deficient nature .

  • Acetamide Moiety : Participates in hydrogen bonding, influencing solubility and reaction kinetics .

Scientific Research Applications

Medicinal Chemistry

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide exhibits potential therapeutic properties, making it a candidate for drug development:

  • Antimicrobial Activity : The compound has shown significant effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus. Its phenylsulfonyl group enhances interaction with bacterial membranes, leading to increased antimicrobial efficacy .
  • Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Materials Science

The unique structural features of this compound make it suitable for the development of advanced materials:

  • Polymer Development : The compound can be utilized in synthesizing polymers with enhanced mechanical properties due to its heterocyclic structure.
  • Nanomaterials : Its reactivity allows for the creation of nanomaterials with specific functionalities for applications in electronics and catalysis.

Chemical Biology

In chemical biology, this compound serves as a valuable probe for studying biological processes:

  • Enzyme Inhibition : The oxadiazole moiety interacts with various enzymes, potentially inhibiting their activity. This characteristic is particularly relevant for developing treatments targeting diseases like Alzheimer's .

Case Study 1: Antimicrobial Efficacy

A laboratory study evaluated the antimicrobial activity of this compound against resistant bacterial strains. Results indicated superior activity compared to traditional antibiotics, highlighting its potential as a new antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis

Research published in a peer-reviewed journal explored the effects of this compound on apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with this compound led to significantly increased rates of apoptosis in treated cells compared to controls .

Mechanism of Action

The mechanism of action of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The phenylsulfonyl group may facilitate binding to enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Structural Comparisons

The table below highlights structural variations among N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide and analogous compounds, focusing on substituents and key functional groups:

Compound Name Substituents on Oxadiazole Ring Key Functional Groups Biological Activity (Reported)
This compound (Target) Phenylsulfonylmethyl at 5-position Acetamide at 2-position Not explicitly reported
LMM5 4-Methoxyphenylmethyl at 5-position Benzyl(methyl)sulfamoylbenzamide at 2-position Antifungal (C. albicans inhibition)
LMM11 Furan-2-yl at 5-position Cyclohexyl(ethyl)sulfamoylbenzamide at 2-position Antifungal (C. albicans inhibition)
2a (Benzofuran-oxadiazole) Benzofuran-2-yl at 5-position Thioether-linked 3-chlorophenylacetamide Antimicrobial, Laccase catalysis
N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 3,4,5-Trimethoxyphenyl at 5-position Sulfanyl-linked N-phenylacetamide Antibacterial, Antifungal
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide Phenyl at 5-position Difluorophenyl-thiazole acetamide Not explicitly reported

Key Differences and Implications

This could influence membrane permeability in antimicrobial applications . Compounds with sulfanyl/sulfonyl linkages (e.g., LMM5, LMM11, and the target compound) often exhibit stronger enzyme inhibition due to interactions with catalytic cysteine residues, as seen in thioredoxin reductase inhibition .

Antifungal Activity :

  • LMM5 and LMM11 demonstrate efficacy against C. albicans, likely due to their sulfamoylbenzamide groups. The target compound’s phenylsulfonyl-acetamide structure may share similar binding modes but requires empirical validation .

Antimicrobial and Enzyme Inhibition: The benzofuran-oxadiazole 2a () shows antimicrobial activity linked to its benzofuran moiety, which differs from the target’s phenylsulfonyl group. This highlights how aromatic substituents dictate target specificity .

Physicochemical Properties :

  • The trimethoxyphenyl derivative () has improved solubility due to methoxy groups, whereas the target compound’s phenylsulfonyl group may reduce solubility but increase stability .

Biological Activity

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an oxadiazole ring and a phenylsulfonyl group, which contribute to its reactivity and biological properties. The molecular formula is C12H12N4O3SC_{12}H_{12}N_4O_3S with a molecular weight of approximately 296.31 g/mol.

PropertyValue
Molecular FormulaC12H12N4O3SC_{12}H_{12}N_4O_3S
Molecular Weight296.31 g/mol
CAS Number923482-77-3

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole moiety has been shown to interact with various enzymes, potentially inhibiting their activity. This includes interactions with cholinesterases, which are important targets for Alzheimer's disease treatment .
  • Antimicrobial Activity : Initial studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The presence of the phenylsulfonyl group enhances its interaction with bacterial membranes .
  • Anticancer Properties : Research indicates that the compound may have anticancer effects by inducing apoptosis in cancer cells. In vitro studies demonstrated that it could inhibit the growth of cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound showed promising results:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC value of 0.015 mg/mL against Staphylococcus aureus.

Anticancer Activity

In another study focusing on its anticancer potential:

  • Cell Lines Tested : The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and U87 (glioblastoma).
  • Results : It demonstrated an IC50 value of approximately 25.72 ± 3.95 μM for MCF-7 cells, indicating significant cytotoxicity compared to standard treatments .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.
  • Sulfonylation : The introduction of the phenylsulfonyl group is performed via sulfonylation reactions using phenylsulfonyl chloride.
  • Acetylation : Finally, acetylation introduces the acetamide group using acetic anhydride or acetyl chloride in the presence of a base.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial activity of various derivatives of oxadiazole compounds against resistant strains of bacteria. This compound showed superior activity compared to traditional antibiotics.

Case Study 2: Cancer Cell Apoptosis

A study published in a peer-reviewed journal explored the effects of this compound on apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with this compound led to increased rates of apoptosis in treated cells compared to controls .

Q & A

Q. What synthetic strategies are commonly employed to prepare N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide and its derivatives?

Synthesis typically involves multi-step routes:

  • Step 1 : Formation of the oxadiazole core via cyclization of hydrazides with cyanogen bromide or other cyclizing agents .
  • Step 2 : Functionalization at the oxadiazole-2-position, such as sulfonylation or alkylation, to introduce the phenylsulfonylmethyl group .
  • Step 3 : Acetylation of the amine group using acetic anhydride or acetyl chloride under basic conditions (e.g., K₂CO₃ in acetone) .
    Key reagents: Hydrazides, cyanogen bromide, aryl halides, and acylating agents.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • ¹H/¹³C NMR : Peaks for the phenylsulfonyl group (δ 7.5–8.0 ppm for aromatic protons) and acetamide (δ 2.1 ppm for CH₃, δ 8.0–10.0 ppm for NH). The oxadiazole ring protons resonate at δ 8.5–9.0 ppm .
  • IR : Stretching vibrations for C=O (1650–1700 cm⁻¹), S=O (1150–1250 cm⁻¹), and N-H (3200–3300 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks consistent with the molecular formula (e.g., m/z for C₁₀H₁₀N₃O₃S) and fragmentation patterns of the oxadiazole and sulfonyl groups .

Advanced Research Questions

Q. What computational methods (e.g., DFT, molecular docking) are used to predict the electronic properties and bioactivity of this compound?

  • DFT Calculations : Optimize geometry using B3LYP/6-31G* to analyze frontier molecular orbitals (HOMO-LUMO), electrostatic potential (MESP), and charge distribution. For example, evidence shows that electron-withdrawing groups (e.g., sulfonyl) lower LUMO energy, enhancing electrophilic reactivity .
  • Molecular Docking : Docking into target proteins (e.g., CRMP-1, COX-2) using AutoDock Vina or GEMDOCK to predict binding affinities and interaction mechanisms .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence anticancer activity?

  • Electron-Withdrawing Groups (Cl, NO₂) : Enhance antiproliferative activity by increasing electrophilicity and binding to cellular targets (e.g., DNA topoisomerases) .
  • Hydrophobic Substituents (e.g., methyl) : Improve membrane permeability, as seen in derivatives like N-(p-tolyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide .
    Example: A 4-nitrophenyl derivative (5a) showed 72% inhibition of lung cancer cell growth (NCI-H2066) via TRAP assay .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Dose-Response Assays : Validate activity across multiple concentrations (e.g., 10–1000 µM) to identify IC₅₀ values .
  • Enzyme Inhibition Profiling : Compare results from lipoxygenase (LOX), acetylcholinesterase (AChE), and COX-2 assays to assess selectivity .
  • Control Experiments : Use known inhibitors (e.g., Bevacizumab) to benchmark activity and rule off-target effects .

Methodological Challenges

Q. How can researchers optimize reaction conditions for synthesizing intermediates like 5-(phenylsulfonylmethyl)-1,3,4-oxadiazol-2-amine?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetone) improve solubility of intermediates .
  • Catalyst Use : K₂CO₃ or Et₃N facilitates nucleophilic substitutions at the oxadiazole ring .
  • Temperature Control : Reflux (60–80°C) for cyclization steps; room temperature for acylations .

Q. What purification techniques are effective for isolating oxadiazole-acetamide hybrids?

  • Recrystallization : Use ethanol, DMF, or dioxane to remove unreacted starting materials .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for polar derivatives .

Biological Evaluation

Q. What in vitro assays are suitable for assessing antiproliferative activity?

  • MTT Assay : Measure viability of cancer cell lines (e.g., MCF-7, HepG2) after 48-hour exposure .
  • TRAP Assay : Quantify telomerase inhibition in lung cancer cells (NCI-H2066) .

Q. How does the sulfonyl group enhance enzyme inhibition compared to other substituents?

  • LOX Inhibition : The sulfonyl group stabilizes hydrogen bonds with Arg-101 and Tyr-356 in the enzyme active site, as shown in N-(5-chlorophenyl) derivatives .
  • COX-2 Selectivity : Sulfonyl groups mimic the sulfonamide moiety in celecoxib, enabling selective binding .

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